molecular formula C24H21N5S B5506326 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5506326
M. Wt: 411.5 g/mol
InChI Key: VZCJVVMRGNULRA-MFKUBSTISA-N
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Description

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C24H21N5S This compound is part of a class of heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or thiols.

Scientific Research Applications

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5S/c1-3-28-21-11-7-6-10-19(21)20-14-17(12-13-22(20)28)15-25-29-23(26-27-24(29)30)18-9-5-4-8-16(18)2/h4-15H,3H2,1-2H3,(H,27,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCJVVMRGNULRA-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4C)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4C)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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